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Introduction

Platensimycin, a novel natural product isolated from Streptomyces platensis, has garnered
significant attention in the scientific community due to its potent, broad-spectrum antibiotic
activity against various drug-resistant Gram-positive pathogens, including methicillin-resistant
Staphylococcus aureus (MRSA). Its unique mode of action, the inhibition of bacterial fatty acid
synthesis (FASII) by targeting the FabF/B enzymes, presents a promising avenue for the
development of new antibacterial agents.[1][2][3] This technical guide provides an in-depth
analysis of the pivotal experiments and data that led to the complete elucidation of
platensimycin’'s complex structure and absolute stereochemistry, serving as a comprehensive
resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Initial Characterization

Platensimycin was first isolated from the fermentation broth of Streptomyces platensis (strain
MA7327) through a multi-step purification process. The producing organism was cultivated in a
production medium, and the resulting whole broth was extracted with methyl ethyl ketone. The
organic extract was concentrated and subjected to further purification.

Experimental Protocols

Isolation and Purification:
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A two-step process was employed for the isolation of platensimycin. The initial capture step
was followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the
pure compound.[1]

Planar Structure Determination via Spectroscopic
Methods

The planar structure of platensimycin was established through a combination of mass
spectrometry and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR)
spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) established the molecular
formula of platensimycin as C24H27NO7.[4]

NMR Spectroscopy: A comprehensive set of NMR experiments, including *H NMR, 33C NMR,
Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and
Heteronuclear Multiple Bond Correlation (HMBC), were utilized to piece together the intricate
carbon skeleton and the connectivity of the atoms. These analyses revealed two main
structural components: a highly substituted aromatic moiety and a complex tetracyclic "cage”
domain, linked by an amide bond.[3]

Data Presentation

Table 1: *H and 3C NMR Data for Platensimycin
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Position

'H Chemical Shift (ppm,

#*C Chemical Shift (ppm) Multiplicity, J in Hz)

Aromatic Moiety

1 115.7

2' 158.5

3 107.5

4 158.8

5" 110.4 6.55 (d, 8.9)
6' 127.7 7.61 (d, 8.9)
7' (COOH) 174.9

Amide Linker

1" (C=0) 175.2

2" (CH2) 32.2

3" (CH2) 32.6

Tetracyclic Cage

1 47.2 2.43 (br s)

2 41.2 1.89 (m), 1.81 (br d, 11.2)
3 76.9 4.47 (br s)
4 87.3

5 55.4 2.20(t, 6.3)
6 129.9 5.93 (d, 9.8)
7 154.4 6.37 (d, 9.8)
8 203.7

9 46.6

10 45.5
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11 43.5 1.81 (br d, 11.2)
12 47.0

13 1.71 (br d, 10.5)

14

15 (CHs) 23.7 1.40 (s)

16 (CHs) 24.9 1.14 (s)

Note: NMR data is compiled from various sources and may show slight variations depending
on the solvent and instrument used. The numbering scheme is based on published literature.

Elucidation of Stereochemistry

The determination of the absolute stereochemistry of platensimycin’'s multiple chiral centers
was a critical and challenging aspect of its structure elucidation. This was ultimately achieved
through X-ray crystallographic analysis of a heavy-atom derivative.

Derivatization and X-ray Crystallography

To facilitate X-ray crystallographic analysis and apply the heavy atom method for absolute
stereochemistry determination, a bromo-derivative of platensimycin was synthesized.

Experimental Protocols

Preparation of the Bromo-derivative: The details of the synthesis of the bromo-derivative were
not extensively published in the initial communication but involved the selective bromination of
the aromatic ring.

X-ray Crystallographic Analysis:

A single crystal of the bromo-platensimycin derivative was subjected to X-ray diffraction
analysis. The resulting diffraction data allowed for the unambiguous determination of the three-
dimensional arrangement of the atoms in the molecule, including the relative stereochemistry of
all chiral centers. The presence of the bromine atom enabled the determination of the absolute
configuration using anomalous dispersion.
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Data Presentation

Table 2: Crystallographic Data for the Bromo-derivative of Platensimycin

Parameter Value
Chemical Formula C24H26BrNO~
Formula Weight 520.38
Crystal System Orthorhombic
Space Group P212121

a (A) 10.176(4)

b (A) 11.376(5)

c (A) 19.084(8)

V (A3) 2211.1(16)

Z 4

pcalc (g/cm?) 1.562

Flack Parameter -0.02(3)

Data obtained from the supporting information of the original structure elucidation publication.

[5]

The determined absolute stereochemistry was later unequivocally confirmed through the
enantioselective total synthesis of (-)-platensimycin.[6]

Logical Workflow of Structure Elucidation

The process of determining the complete structure of platensimycin followed a logical and
systematic progression of experiments. This workflow is visualized in the following diagram.
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Caption: Workflow for the structure elucidation of platensimycin.
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Mechanism of Action: Inhibition of Fatty Acid
Synthesis

Platensimycin exerts its antibacterial effect by inhibiting the FabF enzyme, a key component
of the type Il fatty acid synthase (FASII) system in bacteria. This pathway is responsible for the
biosynthesis of essential fatty acids that are vital for bacterial membrane formation and
survival. The diagram below illustrates the role of FabF in the FASII pathway and its inhibition

by platensimycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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